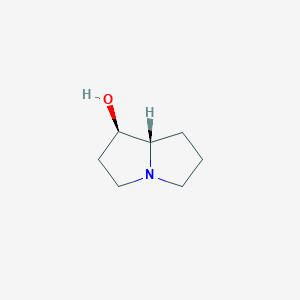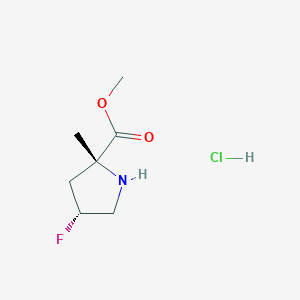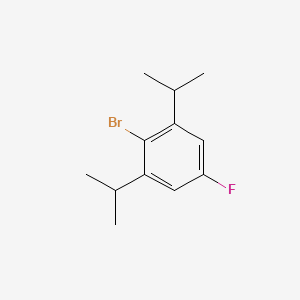
2-Bromo-5-fluoro-1,3-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are substituted with isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-1,3-diisopropylbenzene typically involves the bromination and fluorination of 1,3-diisopropylbenzene. One common method includes the following steps:
Bromination: 1,3-diisopropylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-1,3-diisopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogens.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives and related compounds.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-1,3-diisopropylbenzene finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-1,3-diisopropylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-diisopropylbenzene: Lacks the fluorine atom at the 5-position.
2-Fluoro-1,3-diisopropylbenzene: Lacks the bromine atom at the 2-position.
1,3-Diisopropylbenzene: Lacks both bromine and fluorine atoms.
Uniqueness
2-Bromo-5-fluoro-1,3-diisopropylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .
Propriétés
Formule moléculaire |
C12H16BrF |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16BrF/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 |
Clé InChI |
IWJBJOXPKDOQPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1Br)C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)
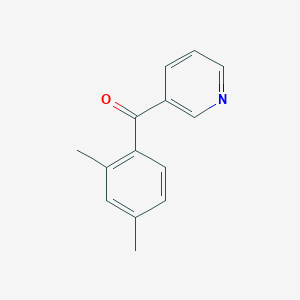
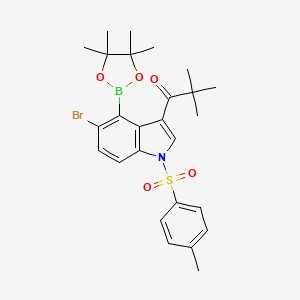
![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
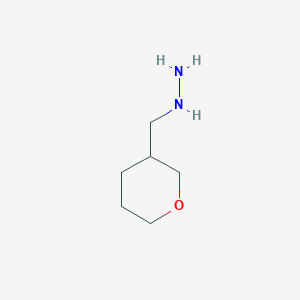
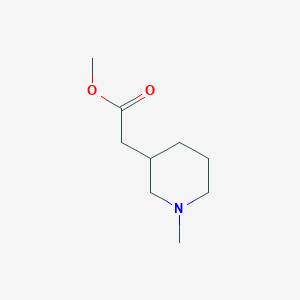
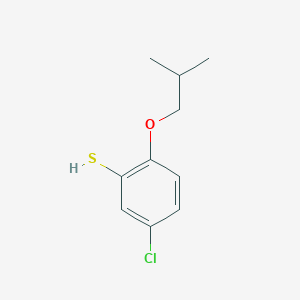
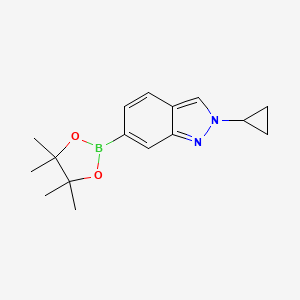
![Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12993753.png)
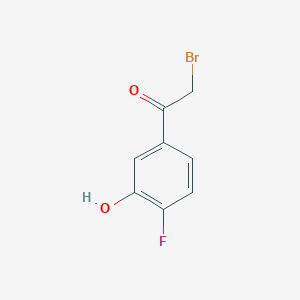
![N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12993771.png)
